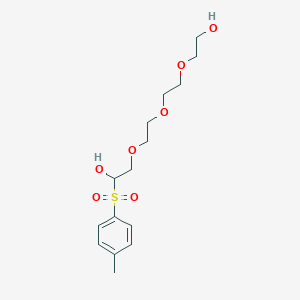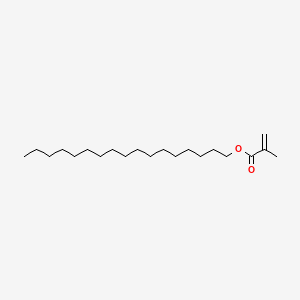
Heptadecyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptadecyl methacrylate is an organic compound belonging to the family of methacrylates. It is an ester formed from methacrylic acid and heptadecanol. This compound is known for its hydrophobic properties and is widely used in the production of polymers and copolymers. Its chemical formula is C21H40O2, and it has a molecular weight of 324.54 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Heptadecyl methacrylate can be synthesized through the esterification of methacrylic acid with heptadecanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction. The reaction can be represented as follows:
Methacrylic Acid+Heptadecanol→Heptadecyl Methacrylate+Water
Industrial Production Methods: Industrial production of this compound often involves the use of continuous reactors to ensure consistent product quality. The process may include steps such as purification through distillation to remove unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions: Heptadecyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can form homopolymers and copolymers with other monomers such as methacrylic acid, acrylonitrile, and styrene.
Addition Reactions: It readily undergoes addition reactions with a wide variety of organic and inorganic compounds.
Common Reagents and Conditions:
Polymerization: Typically initiated by free radical initiators such as azobisisobutyronitrile (AIBN) under controlled temperature conditions.
Addition Reactions: Can be carried out under mild conditions with appropriate catalysts.
Major Products:
Polymers and Copolymers: Used in various applications such as coatings, adhesives, and sealants.
Aplicaciones Científicas De Investigación
Heptadecyl methacrylate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The primary mechanism of action of heptadecyl methacrylate involves its polymerization to form long-chain polymers. The methacrylate group undergoes free radical polymerization, leading to the formation of a polymer network. This process is initiated by free radicals, which can be generated through thermal decomposition of initiators such as AIBN . The resulting polymers exhibit properties such as hydrophobicity, flexibility, and chemical resistance .
Comparación Con Compuestos Similares
Heptadecyl methacrylate can be compared with other methacrylates such as:
Methyl Methacrylate (MMA): Known for its use in acrylic glass production.
Ethyl Methacrylate (EMA): Used in dental materials and coatings.
Butyl Methacrylate (BMA): Employed in adhesives and sealants.
Uniqueness: this compound stands out due to its long hydrophobic chain, which imparts unique properties such as enhanced hydrophobicity and flexibility to the resulting polymers .
Conclusion
This compound is a versatile compound with significant applications in various fields Its unique properties make it an essential component in the synthesis of high-performance materials
Propiedades
Número CAS |
6140-75-6 |
|---|---|
Fórmula molecular |
C21H40O2 |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
heptadecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C21H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-21(22)20(2)3/h2,4-19H2,1,3H3 |
Clave InChI |
PAIQEFSJYGYULU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCOC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








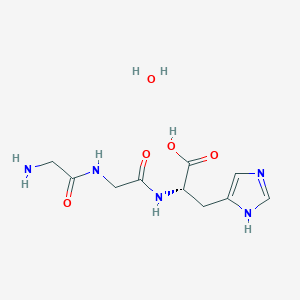



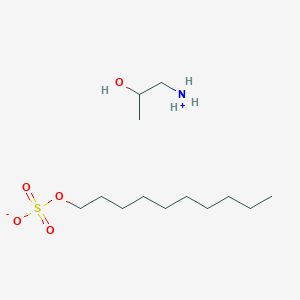
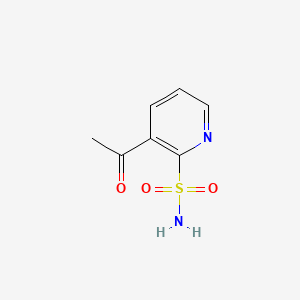
![(4S,4'aS,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7'-ol](/img/structure/B13835731.png)
